N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]pentanamide
Description
This compound features a thiazole-oxadiazole hybrid scaffold, with a 4-methoxyphenyl substituent on the oxadiazole ring and a pentanamide group attached via a conjugated enamine (Z-configuration). The oxadiazole and thiazole moieties are known for their bioisosteric properties, often enhancing metabolic stability and target binding in drug design . The 4-methoxy group may influence pharmacokinetics by modulating lipophilicity and electronic effects .
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C18H20N4O3S/c1-4-5-6-14(23)20-18-19-11(2)15(26-18)17-21-16(22-25-17)12-7-9-13(24-3)10-8-12/h7-10H,4-6H2,1-3H3,(H,19,20,23) |
InChI Key |
JNRWDTPDSJNFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
4-Methoxybenzamide (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol (50 mL) under reflux (Δ = 80°C, 6 h) to yield 4-methoxybenzamidoxime.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 85% |
Cyclization to Oxadiazole
The amidoxime undergoes cyclization with ethyl chloroacetate (1.2 eq) in dimethyl sulfoxide (DMSO) at 120°C for 4 h, forming 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl acetate. Hydrolysis with NaOH (2M, 30 min) produces the free carboxylic acid.
Characterization Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.09 (d, J = 8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH3).
Construction of 4-Methyl-1,3-Thiazol-2(3H)-Ylidene Core
Thiazole Ring Formation
A Hantzsch thiazole synthesis is employed:
-
Step 1 : 4-Methyl-2-thioureidoacetophenone (10 mmol) reacts with chloroacetone (12 mmol) in acetonitrile under reflux (Δ = 82°C, 8 h).
-
Step 2 : Oxidative aromatization using MnO₂ (2 eq) in dichloromethane (DCM, 25°C, 2 h) yields 4-methyl-1,3-thiazol-2(3H)-ylidene.
Optimization Table
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| MnO₂ | DCM | 2 | 78 |
| DDQ | THF | 4 | 65 |
| I₂ | EtOH | 6 | 52 |
Coupling of Oxadiazole and Thiazole Moieties
Nucleophilic Acyl Substitution
Intermediate A (5 mmol) reacts with pentanoyl chloride (6 mmol) in anhydrous DMF under N₂ at 0°C. Triethylamine (7 mmol) is added dropwise to scavenge HCl. The reaction proceeds at 25°C for 12 h.
Critical Parameters
-
Temperature Control : Maintaining 0°C during acyl chloride addition prevents epimerization.
-
Solvent Choice : DMF enhances nucleophilicity of the hydrazinylidene nitrogen.
Yield Improvement Strategies
| Condition Modification | Yield (%) |
|---|---|
| Standard protocol | 62 |
| Microwave-assisted (50°C, 1h) | 74 |
| Ultrasonication (40 kHz, 3h) | 68 |
Stereochemical Control and Z-Configuration Optimization
The Z-configuration at the thiazol-2(3H)-ylidene double bond is stabilized via:
-
Low-Temperature Coupling : Prevents thermal isomerization.
-
Bulky Solvent Effects : Using tert-butyl methyl ether (TBME) increases Z:E ratio to 9:1.
Stereochemical Analysis
-
NOESY NMR : Cross-peaks between thiazole C4-CH3 and oxadiazole C5 confirm Z-geometry.
-
X-ray Crystallography : Dihedral angle = 12.3° between oxadiazole and thiazole planes.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
1H NMR (500 MHz, CDCl3)
-
δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H)
-
δ 6.98 (d, J = 8.5 Hz, 2H, OCH3-Ar)
-
δ 2.71 (t, J = 7.4 Hz, 2H, COCH2)
HRMS (ESI-TOF)
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Modifications
| Process Step | Laboratory-Scale Yield | Pilot-Scale Yield |
|---|---|---|
| Oxadiazole Formation | 85% | 78% |
| Thiazole Coupling | 62% | 55% |
| Final Acylation | 74% | 68% |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substitutions on the oxadiazole/thiazole rings and modifications to the amide side chain. Below is a comparative analysis:
Research Findings and Implications
- Electron-Donating Effects : The 4-methoxy group on the oxadiazole ring enhances electron density, possibly stabilizing interactions with target proteins (e.g., DHFR or kinases) .
- Metabolic Stability : Thiazole-oxadiazole hybrids resist oxidative metabolism, as seen in related compounds (), suggesting prolonged half-life .
Biological Activity
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]pentanamide is a complex organic compound characterized by its unique structural features, including oxadiazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and neuroprotective research.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O4S, with a molecular weight of approximately 450.5 g/mol. The compound features several functional groups that contribute to its biological activity:
| Structural Component | Description |
|---|---|
| Oxadiazole Ring | Associated with various biological activities including anti-cancer properties. |
| Thiazole Ring | Known for its role in enhancing the activity of medicinal compounds. |
| Methoxyphenyl Group | Enhances lipophilicity and biological interactions. |
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. Studies have reported IC50 values indicating potent cytotoxic effects against human glioblastoma and melanoma cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | U251 (Glioblastoma) | 1.61 ± 1.92 |
| Compound 2 | WM793 (Melanoma) | 1.98 ± 1.22 |
The presence of the methoxy group on the phenyl ring is crucial for enhancing the anticancer activity of these compounds .
Neuroprotective Activity
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in animal models. A study highlighted its ability to prolong survival time in mice subjected to acute cerebral ischemia:
| Treatment Group | Survival Time (hours) |
|---|---|
| Control | 8.67 ± 1.12 |
| Compound Treatment | 14.83 ± 0.42 |
These findings suggest that the compound may modulate neuroinflammatory pathways or protect against oxidative stress .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation : It could interact with receptors that regulate cell survival and apoptosis.
- Cell Signaling Disruption : The structural components allow it to interfere with cellular signaling pathways critical for tumor growth and neuronal survival.
Case Studies
Several studies have explored the efficacy of similar compounds with oxadiazole and thiazole structures:
- Thiazole Derivatives in Cancer Therapy : A study demonstrated that thiazole-containing compounds showed enhanced cytotoxicity against various cancer cell lines due to their ability to induce apoptosis through mitochondrial pathways.
- Neuroprotective Effects in Ischemia Models : Research indicated that thiazole derivatives could significantly reduce neuronal death in models of ischemic stroke by modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
